2-(Difluoromethoxy)-4,6-dimethoxybenzoicacid
Description
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring a difluoromethoxy (-OCHF₂) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions of the aromatic ring. For instance, primisulfuron, a herbicide containing a bis(difluoromethoxy)pyrimidinyl group, highlights the role of difluoromethoxy substituents in enhancing bioactivity and stability .
Properties
Molecular Formula |
C10H10F2O5 |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O5/c1-15-5-3-6(16-2)8(9(13)14)7(4-5)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) |
InChI Key |
HNGOQTDNDFOGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(F)F)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, cost, and environmental impact. The process involves using high-yield reactions and minimizing waste. For example, the use of efficient catalysts and environmentally friendly solvents can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and applications of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid with related compounds:
Key Findings from Comparative Studies
Electronic Effects of Substituents :
- The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the electronegativity of fluorine, increasing the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or hydroxy (-OH) substituents. For example, 2-hydroxy-4,6-dimethoxybenzoic acid exhibits a lower pKa (~2–3) than its methoxy counterparts, while methylation of hydroxyl groups (e.g., 3,4-dimethoxybenzoic acid) reduces antioxidant activity by ~50% compared to 3,4-dihydroxybenzoic acid .
Impact on Bioactivity :
- Difluoromethoxy groups enhance resistance to metabolic degradation in agrochemicals. Primisulfuron’s bis(difluoromethoxy)pyrimidine moiety improves herbicidal efficacy by prolonging soil half-life .
- In contrast, 2-hydroxy-4,6-dimethoxybenzoic acid’s hydroxyl group facilitates radical scavenging, but its methylation diminishes this property .
Solubility and Lipophilicity :
- Compounds with -OCHF₂ (e.g., primisulfuron) exhibit moderate water solubility (10–100 mg/L) but high lipid solubility, favoring transmembrane absorption in plants.
- Alkyl chain derivatives (e.g., 2-(5-carboxypentyl)-4,6-dimethoxybenzoic acid) show increased lipophilicity, making them suitable as polymer plasticizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
